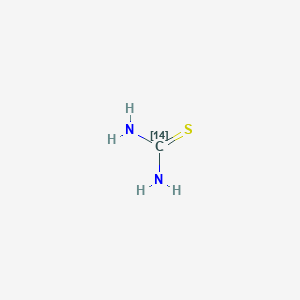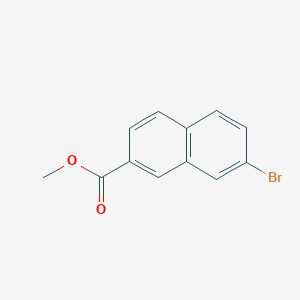
Methyl 7-bromo-2-naphthoate
Übersicht
Beschreibung
Methyl 7-bromo-2-naphthoate is an organic compound with the molecular formula C₁₂H₉BrO₂ It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a methoxycarbonyl group is attached at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-2-naphthoate typically involves the bromination of 2-naphthoic acid followed by esterification. One common method includes:
Bromination: 2-naphthoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 7th position.
Esterification: The resulting 7-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale bromination using controlled addition of bromine to 2-naphthoic acid.
- Continuous esterification in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 7-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution: 7-amino-2-naphthoate or 7-thio-2-naphthoate.
Reduction: 7-bromo-2-naphthylmethanol.
Oxidation: 7-bromo-2-naphthoquinone.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-naphthoate
- Methyl 6-bromo-2-naphthoate
- Methyl 1-naphthoate
Comparison:
Methyl 2-naphthoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 6-bromo-2-naphthoate: Bromine is at the 6th position, which may affect its reactivity and binding properties differently.
Methyl 1-naphthoate: The ester group is at the 1st position, altering its chemical behavior compared to Methyl 7-bromo-2-naphthoate.
Eigenschaften
IUPAC Name |
methyl 7-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJFEPBVZMXUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2E)-2-[(3aS,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene]acetate](/img/structure/B1643067.png)
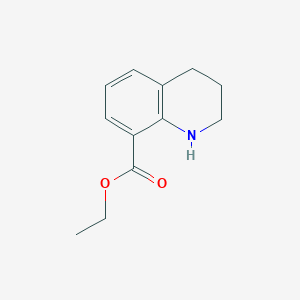
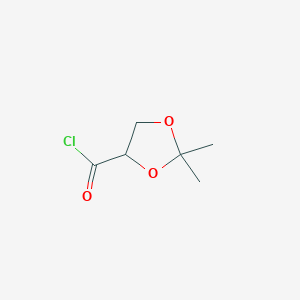
![1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1643081.png)


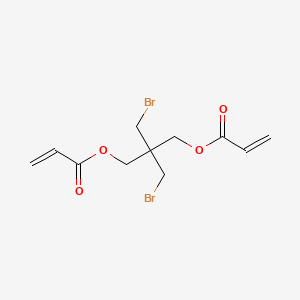

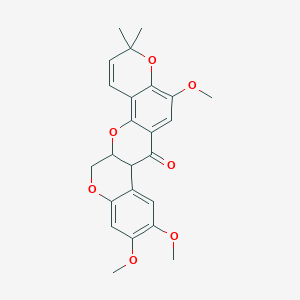
![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)

